molecular formula C14H12N4O2S B11011669 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11011669
M. Wt: 300.34 g/mol
InChI Key: IQWYHEXZXAJCGQ-UHFFFAOYSA-N
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Description

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, an oxazole ring, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-haloketone with an amide or amine.

    Coupling of the Rings: The thiadiazole and oxazole rings are then coupled together through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole and oxazole rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols) under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of the thiadiazole and oxazole rings, along with the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-8-11(13(19)15-14-17-16-9(2)21-14)12(18-20-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,17,19)

InChI Key

IQWYHEXZXAJCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C

Origin of Product

United States

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